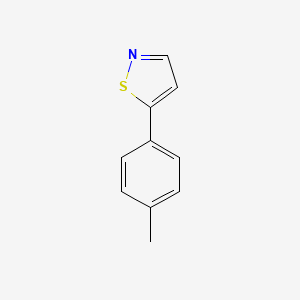

5-(4-Methylphenyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

CAS No. |

49602-75-7 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1,2-thiazole |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 |

InChI Key |

ADJHTLCNEAAILE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NS2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-(4-Methylphenyl)-1,2-thiazole

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-(4-methylphenyl)-1,2-thiazole, a heterocyclic compound of interest in medicinal and materials chemistry. The isothiazole (or 1,2-thiazole) scaffold is a key structural motif in numerous biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[1][2] This document details a robust and efficient synthetic methodology, grounded in established chemical principles, and provides a detailed, step-by-step protocol suitable for implementation in a research or process development setting. The guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, practical experimental details, and thorough characterization data to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Isothiazole Scaffold

The 1,2-thiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic and steric properties, making it a privileged structure in drug discovery.[1] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, serving as the core of various therapeutic agents.[2] The specific target of this guide, 5-(4-methylphenyl)-1,2-thiazole, incorporates an aryl substituent, a common feature in many bioactive molecules that allows for modulation of properties such as target binding, solubility, and metabolic stability. The development of efficient and scalable synthetic routes to access such substituted isothiazoles is therefore a critical endeavor in modern organic chemistry.

Strategic Approach: Retrosynthetic Analysis

A successful synthesis begins with a logical disconnection of the target molecule. For 5-(4-methylphenyl)-1,2-thiazole, a primary retrosynthetic strategy involves a [4+1] annulation approach, which constructs the five-membered ring from a four-atom carbon-carbon-carbon-sulfur fragment and a one-atom nitrogen source. This disconnection is particularly advantageous as it often utilizes readily available starting materials and proceeds under metal-free conditions.[3]

Caption: Retrosynthetic analysis of 5-(4-Methylphenyl)-1,2-thiazole via a [4+1] annulation strategy.

This analysis identifies a β-keto thioamide derived from 4-methylacetophenone as a key intermediate. This intermediate contains the requisite C-C-C-S framework and can be cyclized with a simple nitrogen source like ammonium acetate to form the target isothiazole ring.[3]

Principal Synthetic Methodology: (4+1) Annulation via β-Keto Thioamide

This method stands out for its operational simplicity, high atom economy, and avoidance of heavy metal catalysts. The strategy relies on a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds in a single pot.[3]

Mechanistic Rationale

The causality of this reaction sequence is rooted in the distinct reactivity of the involved functional groups. The process is initiated by the reaction of the β-keto thioamide with ammonium acetate (NH₄OAc), which serves as the nitrogen source.

-

Imine Formation: The ammonium ion provides ammonia in situ, which condenses with the ketone carbonyl of the β-keto thioamide to form an enamine or imine intermediate. This step is crucial as it activates the molecule for the subsequent cyclization.

-

Intramolecular Cyclization: The sulfur atom of the thioamide moiety then acts as an internal nucleophile, attacking the imine/enamine carbon. This key step forms the five-membered ring and establishes the critical S-N bond.

-

Oxidation/Aromatization: The resulting dihydroisothiazole intermediate is not aromatic and is readily oxidized. Under aerial conditions, atmospheric oxygen serves as a mild and convenient oxidant, leading to the elimination of water and formation of the stable, aromatic isothiazole ring.

This cascade of reactions is highly efficient because each step creates a reactive intermediate that is primed for the subsequent transformation, driving the overall process to completion.

Detailed Experimental Protocol

This protocol is adapted from the general methodology for the synthesis of 3,5-disubstituted isothiazoles reported by Singh et al. (2016).[3]

Step 1: Synthesis of the β-Keto Dithioester Precursor

The required β-keto thioamide intermediate is typically prepared from the corresponding β-keto dithioester. This is achieved by reacting 4-methylacetophenone with a dithioester, such as carbon disulfide, in the presence of a strong base like sodium amide to form the enolate, followed by alkylation.

Step 2: One-Pot Annulation to form 5-(4-Methylphenyl)-1,2-thiazole

| Reagent/Material | Molecular Weight | Quantity (mmol) | Mass/Volume | Role |

| 3-oxo-3-(p-tolyl)propane-dithioic acid ester | (Varies) | 1.0 | (Varies) | Precursor |

| Ammonium Acetate (NH₄OAc) | 77.08 g/mol | 5.0 | 385 mg | Nitrogen Source |

| Dimethyl Sulfoxide (DMSO) | 78.13 g/mol | - | 5.0 mL | Solvent |

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-keto dithioester or β-keto thioamide (1.0 mmol) and ammonium acetate (5.0 mmol).

-

Add dimethyl sulfoxide (DMSO) (5.0 mL) to the flask.

-

Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is open to the atmosphere to allow for aerial oxidation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 50 mL of ice-cold water. A precipitate should form.

-

Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

-

Dry the crude product under vacuum.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield pure 5-(4-methylphenyl)-1,2-thiazole.

Process Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of 5-(4-Methylphenyl)-1,2-thiazole.

Critical Parameters and Optimization

-

Choice of Nitrogen Source: Ammonium acetate is ideal as it provides ammonia in a controlled manner upon heating and the acetate anion can act as a mild base. Other ammonium salts could be used, but may require optimization.

-

Temperature: The reaction temperature (120 °C) is critical. Lower temperatures may lead to incomplete reaction or slow conversion rates, while significantly higher temperatures could cause decomposition of the starting materials or product.

-

Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reagents. Its polar aprotic nature facilitates the ionic intermediates in the cascade.

-

Aerial Oxidation: The reaction must be open to the air (e.g., using a loosely fitted condenser or a drying tube) to allow for the final aromatization step. Running the reaction under an inert atmosphere would likely result in the isolation of the dihydroisothiazole intermediate.

Purification and Characterization

Post-synthesis, rigorous purification and characterization are essential to validate the identity and purity of the final compound.

Standard Purification Techniques

-

Recrystallization: For solid products, recrystallization is a powerful purification method. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate, hexane) should be performed to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

-

Silica Gel Chromatography: If recrystallization is ineffective or if oily byproducts are present, flash column chromatography is the method of choice. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) typically provides good separation.

Spectroscopic and Analytical Data

The identity of the synthesized 5-(4-methylphenyl)-1,2-thiazole should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₉NS[4] |

| Molecular Weight | 175.25 g/mol [4] |

| Appearance | Colorless or pale yellow solid |

| Melting Point | ~108 °C[5] |

| ¹H NMR (CDCl₃) | δ ~8.6 (s, 1H, isothiazole H-3), ~7.5 (s, 1H, isothiazole H-4), ~7.2-7.8 (m, 4H, aryl-H), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~166, ~157 (isothiazole carbons), aryl carbons (~125-140), methyl carbon (~21) |

| Mass Spec (HRMS) | Expected m/z for [M+H]⁺: 176.0528 |

Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

The synthesis of 5-(4-methylphenyl)-1,2-thiazole can be achieved efficiently and reliably through a metal-free, one-pot [4+1] annulation strategy. This method offers significant advantages in terms of operational simplicity, cost-effectiveness, and environmental consideration. The detailed protocol and mechanistic insights provided in this guide serve as a robust framework for researchers, enabling the consistent production of this valuable heterocyclic compound. Further research may focus on expanding the substrate scope of this reaction or developing continuous flow processes for large-scale manufacturing.

References

-

Title: Isothiazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity Source: PubMed URL: [Link]

-

Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Who we serve URL: [Link]

-

Title: 5-(4-methylphenyl)isothiazole Source: ChemSynthesis URL: [Link]

-

Title: Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. rsc.org [rsc.org]

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methylphenyl)-1,2-thiazole

In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and clinical success of a novel molecular entity are inextricably linked to its fundamental physical and chemical characteristics. Properties such as solubility, lipophilicity, and ionization state govern a molecule's journey through complex biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide is dedicated to a meticulous examination of 5-(4-Methylphenyl)-1,2-thiazole, a member of the thiazole family of heterocyclic compounds. Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7]

This document moves beyond a mere recitation of data. It is designed as a practical and intellectual roadmap for researchers. We will not only present the known and predicted properties of 5-(4-Methylphenyl)-1,2-thiazole but also delve into the causality behind the experimental methodologies used to determine them. By providing validated, step-by-step protocols and the scientific rationale underpinning them, this guide aims to empower researchers to generate reproducible, high-quality data, thereby accelerating the journey from discovery to clinical application.

Molecular Identity and Structural Framework

5-(4-Methylphenyl)-1,2-thiazole, also known as 5-(p-tolyl)isothiazole, is an aromatic heterocyclic compound. Its structure is characterized by a five-membered 1,2-thiazole (or isothiazole) ring linked at position 5 to a 4-methylphenyl (p-tolyl) group.

Molecular Formula: C₁₀H₉NS[8]

Molecular Weight: 175.25 g/mol [8]

CAS Number: 49602-75-7[8]

Caption: 2D structure and key functional components of 5-(4-Methylphenyl)-1,2-thiazole.

Core Physicochemical Properties: A Summary

The precise experimental values for several key physicochemical properties of 5-(4-Methylphenyl)-1,2-thiazole are not widely reported in publicly accessible databases.[8] This is a common scenario for novel or specialized research compounds. Therefore, the following table includes both reported information and highlights data gaps that necessitate experimental determination.

| Property | Value / Predicted Range | Significance in Drug Development |

| Melting Point | Data not available[8] | Indicates purity, lattice energy, and solid-state stability. |

| Boiling Point | Data not available[8] | Relevant for purification (distillation) and thermal stability. |

| Aqueous Solubility | Predicted to be low | Crucial for bioavailability; poor solubility can hinder absorption.[9] |

| pKa | Predicted to be weakly basic | Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding.[10] |

| LogP (o/w) | Predicted > 2.0 | Measures lipophilicity, which is critical for membrane permeability but can also impact solubility and metabolism.[3][9] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, validated protocols for the experimental determination of the core physicochemical properties. These methods are designed to be self-validating and are standard practice in the field.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property. For a pure crystalline solid, melting occurs over a narrow temperature range. A broad melting range is often indicative of impurities. This protocol uses a digital melting point apparatus for precise and reproducible measurements.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the 5-(4-Methylphenyl)-1,2-thiazole sample is crystalline and thoroughly dry.

-

Finely crush a small amount of the solid into a powder.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrument Setup:

-

Use a calibrated digital melting point apparatus (e.g., Vernier Melt Station or Stuart SMP10).[11]

-

Set a heating ramp rate. For an unknown compound, a rapid initial scan (10-20 °C/min) can be used to find an approximate range, followed by a more precise measurement (1-2 °C/min) with a fresh sample.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Data Reporting:

-

The melting point is reported as the range T₁ – T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for determining the melting point of a solid organic compound.

Aqueous Solubility Determination

Scientific Rationale: Thermodynamic solubility is a measure of the equilibrium concentration of a compound in a given solvent at a specific temperature. The shake-flask method is the gold-standard for this determination. It ensures that the solution reaches equilibrium, providing a highly reliable value. Poor aqueous solubility is a major hurdle in drug development, often leading to poor oral bioavailability.[9]

Experimental Protocol:

-

Sample Preparation:

-

Add an excess amount of solid 5-(4-Methylphenyl)-1,2-thiazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved microcrystals, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >14,000 rpm) and sample the clear supernatant.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

-

Data Reporting:

-

Express the solubility in units of µg/mL or µM.

-

Caption: Experimental workflow for the shake-flask solubility determination.

pKa Determination

Scientific Rationale: The pKa is the negative log of the acid dissociation constant and indicates the strength of an acid or base.[10] It determines the extent of a molecule's ionization at a given pH. For 5-(4-Methylphenyl)-1,2-thiazole, the nitrogen atom in the thiazole ring is expected to be weakly basic. Spectrophotometric titration is an ideal method for compounds with a chromophore, as the UV-Vis absorbance spectrum of the ionized and neutral species often differs.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 5-(4-Methylphenyl)-1,2-thiazole in a co-solvent like methanol or DMSO.

-

-

Buffer Preparation:

-

Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

-

Measurement:

-

Add a small, constant volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.

-

Measure the pH of each final solution accurately with a calibrated pH meter.

-

Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

-

Data Analysis:

-

Identify an analytical wavelength where the absorbance difference between the ionized and neutral forms is maximal.

-

Plot absorbance at this wavelength versus the measured pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[12]

-

-

Data Reporting:

-

Report the pKa value and the temperature at which the measurement was performed.

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometric titration.

Predicted Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5-8.7 ppm (s, 1H): Proton at C4 of the 1,2-thiazole ring.

-

δ ~7.6-7.8 ppm (d, 2H): Aromatic protons on the methylphenyl ring ortho to the thiazole ring.

-

δ ~7.2-7.4 ppm (d, 2H): Aromatic protons on the methylphenyl ring meta to the thiazole ring.

-

δ ~7.1-7.3 ppm (s, 1H): Proton at C3 of the 1,2-thiazole ring.

-

δ ~2.4 ppm (s, 3H): Methyl group (CH₃) protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160-165 ppm: C5 of the thiazole ring (attached to the phenyl group).

-

δ ~150-155 ppm: C3 of the thiazole ring.

-

δ ~140-145 ppm: Quaternary carbon of the phenyl ring attached to the methyl group.

-

δ ~130-135 ppm: Quaternary carbon of the phenyl ring attached to the thiazole ring.

-

δ ~129-130 ppm: CH carbons of the phenyl ring.

-

δ ~125-128 ppm: CH carbons of the phenyl ring.

-

δ ~115-120 ppm: C4 of the thiazole ring.

-

δ ~21 ppm: Methyl group carbon (CH₃).

Mass Spectrometry (EI):

-

Expected M⁺: m/z = 175. This corresponds to the molecular ion.

-

Key Fragments: Fragmentation may occur via loss of the methyl group (m/z 160) or cleavage of the thiazole ring.

Conclusion

5-(4-Methylphenyl)-1,2-thiazole is a compound of significant interest due to its inclusion of the medicinally important thiazole scaffold. While comprehensive experimental data on its physicochemical properties are sparse in the literature, this guide provides a robust framework for its characterization. The detailed protocols for determining melting point, solubility, and pKa are based on industry-standard, validated methodologies. The predicted spectroscopic data offer a reliable reference for structural confirmation. A thorough understanding and precise measurement of these foundational properties are not merely academic exercises; they are critical, decision-guiding data points in the rigorous and challenging process of drug discovery and development.[2][9]

References

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Center for Biotechnology Information.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery.

- Abdu-Rahem, L. R. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy.

- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). oaji.net.

- Kar, S., & Roy, K. (n.d.). Physical Properties in Drug Design. ResearchGate.

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). RAJournals.

- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. National Center for Biotechnology Information.

- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). ResearchGate.

- Shafique, S., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Malik, R., & Kamble, G. (2014, June 15). PHYSICOCHEMICAL PROPERTY OF DRUG MOLECULES WITH RESPECT TO DRUG ACTIONS. JBINO.

- 5-(4-methylphenyl)isothiazole - 49602-75-7, C10H9NS, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts.

- 5-Acetyl-4-methyl-2-(o-methylphenylamino)-thiazole. (n.d.). SpectraBase.

- Thiazole, 5-methyl-4-phenyl-. (n.d.). PubChem.

- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. jbino.com [jbino.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Thiazole, 5-methyl-4-phenyl- | C10H9NS | CID 208272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-(4-Methylphenyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-thiazole scaffold is a prominent five-membered heterocycle integral to numerous pharmacologically active compounds and functional materials. The precise determination of the substitution pattern on this ring system is a critical step in chemical synthesis and drug development, as even minor structural variations can lead to significant changes in biological activity. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of a representative compound, 5-(4-methylphenyl)-1,2-thiazole, designed for professionals in the chemical and pharmaceutical sciences.

The narrative that follows is not a mere recitation of protocols but a scientifically-grounded rationale for a multi-pronged analytical approach. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust elucidation process. The core of this guide rests on the synergistic application of High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Strategic Workflow for Unambiguous Elucidation

The structural confirmation of 5-(4-methylphenyl)-1,2-thiazole (C₁₀H₉NS) begins with the foundational determination of its molecular formula, followed by a detailed mapping of its atomic connectivity. Our strategy is designed to be systematic and self-verifying at each stage.

Caption: A logical workflow for the structural elucidation of 5-(4-methylphenyl)-1,2-thiazole.

Part 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into the intricacies of atomic arrangement, it is paramount to establish the elemental composition of the molecule. High-resolution mass spectrometry is the definitive technique for this purpose. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy (typically to four decimal places or better).[1][2] This precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions.[3] For 5-(4-methylphenyl)-1,2-thiazole, the expected molecular formula is C₁₀H₉NS.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds, which will likely be observed as the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass, constraining the possibilities to common elements in organic synthesis (C, H, N, S, O).

Trustworthiness through Self-Validation: The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the protonated molecule, C₁₀H₁₀NS⁺. The software will also predict the isotopic distribution pattern, which should closely match the experimentally observed pattern, providing a secondary layer of confirmation.[1][4]

Part 2: Mapping the Molecular Framework with NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule.

¹H and ¹³C NMR: The Initial Blueprint

Expertise & Rationale: One-dimensional ¹H and ¹³C NMR spectra provide the first look at the molecule's carbon-hydrogen framework. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which hints at neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Data Interpretation - Expected Signals for 5-(4-Methylphenyl)-1,2-thiazole:

-

¹H NMR:

-

A singlet for the methyl group (CH₃) protons around δ 2.3-2.4 ppm.

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm) for the protons of the 1,4-disubstituted benzene ring, exhibiting a characteristic AB quartet pattern.

-

Two signals for the protons on the 1,2-thiazole ring. Based on literature for similar structures, these would likely appear as doublets in the aromatic region.[6][7]

-

-

¹³C NMR:

-

A signal for the methyl carbon around δ 20-22 ppm.

-

Four distinct signals for the aromatic carbons of the p-tolyl group.

-

Three signals for the carbons of the 1,2-thiazole ring.[8]

-

2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR provides a parts list, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected.[9][10]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). This is invaluable for tracing out spin systems, such as the protons on the aromatic ring.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹H-¹³C one-bond correlations).[9] This definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is the key experiment for piecing together different molecular fragments and establishing the overall connectivity.[11]

Experimental Protocol: 2D NMR

Standard pulse programs for COSY, HSQC, and HMBC experiments are used on the same sample prepared for 1D NMR.

Data Interpretation and Elucidation:

-

Identify Spin Systems with COSY: The COSY spectrum will show a cross-peak between the two doublets of the p-tolyl group, confirming their ortho relationship. It will also show a correlation between the two protons on the thiazole ring.

-

Assign Direct Connections with HSQC: The HSQC spectrum will link each proton signal to its corresponding carbon signal. For example, the methyl proton singlet will correlate with the methyl carbon signal.

-

Build the Molecule with HMBC: This is the crucial final step. Key expected HMBC correlations for 5-(4-methylphenyl)-1,2-thiazole are:

-

Correlations from the methyl protons to the quaternary carbon and one of the CH carbons of the p-tolyl ring.

-

Correlations from the thiazole protons to the carbons within the thiazole ring.

-

The definitive correlation: A correlation from one of the thiazole protons (likely H-4) to the quaternary carbon of the p-tolyl ring, and/or from one of the p-tolyl protons to a carbon of the thiazole ring. This unambiguously establishes the connection point between the two rings.

-

Caption: Key expected HMBC correlations for 5-(4-methylphenyl)-1,2-thiazole.

Part 3: Corroborative Evidence from FT-IR Spectroscopy

Expertise & Rationale: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12][13] While NMR and MS provide the core structural framework, FT-IR serves as a rapid and effective tool for confirming the presence of key structural motifs.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin pellet.[5] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[14]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and thiazole rings.[15]

-

~850-800 cm⁻¹: A strong C-H out-of-plane bending band, indicative of 1,4-disubstitution on the benzene ring.

Trustworthiness through Corroboration: The presence of these characteristic bands in the FT-IR spectrum provides strong, independent evidence that corroborates the structural features deduced from NMR and MS data, completing the self-validating analytical cycle.

Data Summary

The following table summarizes the expected key analytical data for the unambiguous identification of 5-(4-methylphenyl)-1,2-thiazole.

| Analytical Technique | Parameter | Expected Observation |

| HRMS (ESI+) | [M+H]⁺ Exact Mass | Calculated: 176.0534; Observed: within 5 ppm |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~8.6 (d, 1H, Thiazole-H), ~7.7 (d, 1H, Thiazole-H), ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~160-170 (Thiazole-C), ~150-155 (Thiazole-C), ~140-145 (Ar-C), ~130-135 (Ar-C), ~129-130 (Ar-CH), ~126-128 (Ar-CH), ~120-125 (Thiazole-CH), ~21-22 (CH₃) |

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3050 (Aromatic C-H str.), ~2920 (Aliphatic C-H str.), ~1590, 1490 (C=C/C=N str.), ~820 (p-subst. C-H bend) |

Conclusion

The structural elucidation of a novel chemical entity like 5-(4-methylphenyl)-1,2-thiazole is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By logically integrating the precise molecular formula from HRMS with the detailed connectivity map provided by a suite of 1D and 2D NMR experiments, and corroborating these findings with the functional group information from FT-IR, a researcher can achieve an unambiguous and scientifically rigorous structural assignment. This self-validating approach ensures the highest level of scientific integrity, which is indispensable in research, discovery, and the development of new therapeutics.

References

-

What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved March 15, 2026, from [Link]

-

Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 53(6), 1455-1460. Available from: [Link]

-

Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763. Available from: [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (2023). Journal of Analytical Chemistry and Research. Available from: [Link]

-

Formula determination by high resolution mass spectrometry. (2019, March 18). [Video]. YouTube. Available from: [Link]

-

Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022, December 28). Chemistry LibreTexts. Available from: [Link]

-

Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi. Available from: [Link]

-

Wiener, J. J. M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available from: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023, January 18). National Center for Biotechnology Information. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Indian Journal of Heterocyclic Chemistry. Available from: [Link]

-

Theoretical NMR correlations based Structure Discussion. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 2-amino-5-aryl thiazole derivatives using NaHSO4-SiO2 as a heterogeneous catalyst under microwave irradiation. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-211. Available from: [https://www.rjpbcs.com/pdf/2016_7(4)/[16].pdf]([Link]16].pdf)

-

R-(4-Methylphenyl)-(2'-thienyl)methanol. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

-

The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Spectroscopic studies of some n-heterocyclic compounds. (2023). Journal of Technology, 11(8). Available from: [Link]

-

Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. (n.d.). Arkivoc. Available from: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Available from: [Link]

-

Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(22), 4563-4576. Available from: [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Available from: [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved March 15, 2026, from [Link]

-

5-(4-methylphenyl)isothiazole. (n.d.). ChemSynthesis. Retrieved March 15, 2026, from [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

-

Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. (n.d.). Connect Journals. Available from: [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Journal of Chemical Health Risks. Available from: [Link]

-

5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. Retrieved March 15, 2026, from [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023, February 22). ACS Omega. Available from: [Link]

-

Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Journal of Chemical Health Risks. Available from: [Link]

-

Thiazole. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved March 15, 2026, from [Link]

-

1 H NMR spectra of compounds 1 , 2 , and 3. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy. Available from: [Link]

-

3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. (2021, July 8). Cardiff University. Available from: [Link]

-

NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. (n.d.). Journal of the Chilean Chemical Society. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing. Available from: [Link]

Sources

- 1. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. prezi.com [prezi.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agdbmmjal.ac.in [agdbmmjal.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. chemsynthesis.com [chemsynthesis.com]

Comprehensive Mass Spectrometry of 5-(4-Methylphenyl)-1,2-thiazole: Fragmentation Mechanics and Analytical Workflows

An in-depth technical guide on the mass spectrometry of 5-(4-Methylphenyl)-1,2-thiazole, designed for analytical chemists, mass spectrometrists, and drug development professionals.

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development, frequently utilized for its electron-rich nature and its ability to participate in non-covalent interactions such as hydrogen bonding and π–π stacking[1]. Specifically, 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole; MW: 175.25 g/mol ) serves as a critical structural motif in the design of kinase inhibitors, antivirals, and antiproliferative agents[2].

Accurate structural characterization and pharmacokinetic quantification of this compound require highly optimized mass spectrometry (MS) methodologies. This whitepaper details the mechanistic fragmentation pathways of 5-(4-methylphenyl)-1,2-thiazole under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions, providing application scientists with the foundational logic and validated protocols necessary for rigorous assay development.

Mechanistic Fragmentation Pathways

To develop robust analytical methods, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation.

Electron Impact (EI-MS) Fragmentation

Under standard 70 eV electron ionization, 5-arylisothiazoles exhibit highly characteristic fragmentation driven by the relative weakness of the heteroatomic N–S bond[3]. The molecular ion [M]+∙ at m/z 175 is typically the base peak (or highly abundant) due to the extensive resonance stabilization provided by the conjugated isothiazole-phenyl system.

-

N–S Bond Cleavage and HCN Expulsion: The primary diagnostic pathway involves the initial homolytic cleavage of the N–S bond, followed by the rupture of the C3–C4 bond. This mechanism expels a highly stable neutral hydrogen cyanide (HCN, 27 Da) molecule, yielding a p-tolylthiirene radical cation at m/z 148[4].

-

Sulfur Extrusion: The m/z 148 intermediate subsequently loses a sulfur atom (32 Da) to form a p-tolylalkyne radical cation at m/z 116.

-

Tropylium Ion Formation: Because the aryl substituent is a p-tolyl group, benzylic cleavage is thermodynamically favored. The molecule can lose a hydrogen radical to form a [M−H]+ ion at m/z 174. More prominently, the entire p-tolyl group can cleave to form the highly stable tropylium cation [C7H7]+ at m/z 91, which further decomposes to the cyclopentadienyl cation [C5H5]+ at m/z 65 by losing acetylene ( C2H2 )[4].

EI-MS fragmentation cascade of 5-(4-Methylphenyl)-1,2-thiazole highlighting key diagnostic ions.

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

For LC-MS/MS bioanalytical applications, positive mode ESI (+ESI) is the standard. The nitrogen atom of the isothiazole ring possesses a lone pair that readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), generating a highly stable [M+H]+ precursor ion at m/z 176.05.

During Collision-Induced Dissociation (CID) with argon gas, the protonated molecule undergoes targeted fragmentation:

-

Neutral loss of HCN (27 Da): Yields a fragment at m/z 149.04.

-

Inter-ring C–C bond cleavage: Yields the tropylium cation at m/z 91.05.

These specific transitions are ideal for Multiple Reaction Monitoring (MRM) assays due to their high signal-to-noise ratios and lack of endogenous isobaric interference.

Quantitative Data & Diagnostic Ions

Summarized below are the critical m/z values required for structural elucidation and targeted quantification.

Table 1: Key EI-MS Fragment Ions of 5-(4-Methylphenyl)-1,2-thiazole

| m/z (Da) | Ion Formula | Relative Abundance | Mechanistic Origin |

| 175 | [C10H9NS]+∙ | 100% (Base Peak) | Molecular Ion [M]+∙ |

| 174 | [C10H8NS]+ | ~15-20% | Loss of H radical (Benzylic cleavage) |

| 148 | [C9H8S]+∙ | ~40-60% | Loss of HCN (27 Da) via N-S/C3-C4 cleavage |

| 116 | [C9H8]+∙ | ~10-15% | Sequential loss of HCN and S (32 Da) |

| 91 | [C7H7]+ | ~70-90% | Cleavage of isothiazole ring yielding tropylium |

| 65 | [C5H5]+ | ~20-30% | Loss of C2H2 from tropylium ion |

Table 2: MRM Transitions for LC-ESI-MS/MS Quantification

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Purpose |

| 176.05 | 91.05 | 25 eV | Quantifier Transition (High Sensitivity) |

| 176.05 | 149.04 | 18 eV | Qualifier Transition (High Specificity) |

Experimental Protocols

To ensure scientific integrity and E-E-A-T compliance, the following protocols are designed as self-validating systems. Every step includes a causality check to guarantee data fidelity.

LC-ESI-MS/MS Method for Pharmacokinetic Profiling

This protocol is optimized for the quantification of 5-(4-Methylphenyl)-1,2-thiazole in plasma matrices.

Step 1: Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 5-(4-Methylphenyl)-1,2-thiazole-d7).

-

Causality: Cold acetonitrile denatures plasma proteins, preventing matrix-induced ion suppression in the ESI source. The stable isotope-labeled internal standard (SIL-IS) self-validates the extraction efficiency and corrects for any ionization variations.

-

Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation

-

Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

-

Action: Use a gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the isothiazole nitrogen to form the [M+H]+ species before entering the mass spectrometer.

Step 3: MS/MS Detection (Positive MRM Mode)

-

Action: Set capillary voltage to 3.5 kV and desolvation temperature to 450°C. Monitor the transitions 176.05 → 91.05 (Quantifier) and 176.05 → 149.04 (Qualifier).

-

Validation Check: Ensure the ratio of the quantifier to qualifier peak area remains within ± 15% of the neat standard. A deviation indicates co-eluting matrix interference.

LC-ESI-MS/MS targeted quantification workflow for 5-(4-Methylphenyl)-1,2-thiazole analysis.

GC-EI-MS Method for Structural Elucidation

Step 1: Sample Introduction

-

Action: Dissolve the synthesized compound in GC-grade ethyl acetate to a concentration of 10 µg/mL. Inject 1 µL in split mode (1:20) into a GC-MS system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

-

Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, while the split ratio prevents overloading the column and distorting the peak shape.

Step 2: Electron Ionization and Detection

-

Action: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 300.

-

Validation Check: Confirm the presence of the m/z 175 base peak. If the base peak shifts to m/z 176, the source pressure is too high, causing self-chemical ionization (formation of [M+H]+ ). Reduce the sample concentration or increase the split ratio to restore true EI fragmentation.

References

-

Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways The Journal of Organic Chemistry (ACS Publications)[Link][3]

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Journal of Physical and Chemical Reference Data (AIP Publishing)[Link][4]

-

Thiazole and Isothiazole Chemistry in Crop Protection Journal of Agricultural and Food Chemistry (ACS Publications)[Link][1]

-

Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones European Journal of Medicinal Chemistry (PubMed)[Link][2]

Sources

Biological Activity and Therapeutic Potential of 5-Aryl-1,2-Thiazole Derivatives: A Comprehensive Technical Guide

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged five-membered heterocyclic pharmacophore characterized by adjacent nitrogen and sulfur atoms. While historically overshadowed by its 1,3-thiazole isomer, recent advances in medicinal chemistry have highlighted the exceptional biological versatility of 1,2-thiazoles, particularly those bearing an aryl substitution at the C5 position[1]. This architectural modification significantly enhances lipophilicity, metabolic stability, and target-binding affinity via π−π stacking interactions. This whitepaper provides an in-depth analysis of the biological activities, mechanistic pathways, and synthetic methodologies associated with 5-aryl-1,2-thiazole derivatives, serving as a definitive guide for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The unique electronic distribution of the 1,2-thiazole ring stems from the electronegativity of the adjacent N-S heteroatoms, which imparts a high degree of aromaticity and a low degree of bond fixation[2].

Why the 5-Aryl Substitution? The strategic placement of an aryl group at the C5 position serves multiple causal functions in drug design:

-

Steric Shielding : The bulky aryl group protects the relatively labile N-S bond from premature enzymatic cleavage (e.g., by cytochrome P450 enzymes), thereby extending the molecule's pharmacokinetic half-life[3].

-

Electronic Modulation : Substituents on the 5-aryl ring (e.g., electron-donating methoxy groups or electron-withdrawing halogens) directly modulate the electron density of the isothiazole core. This fine-tuning is critical for optimizing hydrogen bonding at the C3 or C4 positions[4].

-

Target Anchoring : The 5-aryl moiety frequently acts as a hydrophobic anchor, fitting deeply into lipophilic pockets of target enzymes such as HCV NS5B polymerase and Aurora kinases[5].

Mechanistic Pathways and Target Interactions

5-Aryl-1,2-thiazole derivatives exhibit pleiotropic biological activities, functioning primarily as competitive antagonists or allosteric enzyme inhibitors.

-

Antiviral Activity : Derivatives such as 3-mercapto-5-phenyl-4-isothiazolecarbonitrile have demonstrated potent inhibition of HIV-1 and HIV-2 replication[6]. Furthermore, advanced QSAR studies reveal that specific 5-arylisothiazoles act as potent inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), binding to the allosteric thumb domain to halt viral replication[5].

-

Anticancer & Kinase Inhibition : The 3,5-disubstituted isothiazole skeleton forms the core of potent Aurora kinase inhibitors and p38 α MAP kinase inhibitors. By competing with ATP at the kinase active site, these compounds induce cell cycle arrest and apoptosis in oncogenic cell lines[4].

-

Antioxidant & Anti-inflammatory Activity : 5-Aryl derivatives bearing electron-donating groups (e.g., 4-methoxyphenyl) exhibit strong free-radical scavenging capabilities, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress-induced inflammation[7].

Figure 1: Mechanism of action of 5-aryl-1,2-thiazoles across viral and oncogenic targets.

Quantitative Biological Activity Profile

To facilitate comparative analysis, the following table synthesizes the quantitative inhibitory concentrations ( IC50 / EC50 ) of various 5-aryl-1,2-thiazole derivatives across primary therapeutic targets[8],[5],[6],[7].

| Compound / Derivative Class | Target / Assay | Substituent on 5-Aryl Ring | Potency ( IC50 / EC50 ) | Mechanism / Application |

| Isothiazole-4-carbonitrile | HIV-1 (IIIB) / MT-4 cells | Unsubstituted Phenyl | EC50≈2.5μM | Viral replication inhibition |

| Isothiazole Derivative Ve | DPPH Radical Scavenging | 4-Methoxyphenyl | IC50=23.71μg/mL | Antioxidant (Electron donation) |

| Isothiazole Derivative Vd | DPPH Radical Scavenging | 4-Aminophenyl | IC50=32.11μg/mL | Antioxidant |

| Isothiazole Derivative Vc | DPPH Radical Scavenging | 4-Chlorophenyl | IC50=47.30μg/mL | Moderate Antioxidant |

| Hydrazone-Isothiazole 18c | Carbonic Anhydrase II | 4-Bromophenol | IC50=60.80μM | CA II Inhibition |

| Isothiazole Analogs (QSAR) | HCV NS5B Polymerase | Halogenated Aryls | pIC50≈6.5−7.2 | RNA Polymerase Inhibition |

Data Interpretation: The SAR dictates that electron-donating groups (e.g., -OCH3, -NH2) on the 5-aryl ring significantly enhance antioxidant capacity by stabilizing the radical intermediate. Conversely, halogenation (e.g., -Cl, -Br) improves lipophilicity, driving better cellular penetration for antiviral and enzyme-inhibitory applications[7].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol A: Regioselective Synthesis of 3-Amino-5-Aryl-1,2-Thiazoles

Causality: Traditional [3+2] cycloadditions often yield a mixture of regioisomers. Utilizing 3-arylpropynenitriles as starting materials ensures strict regiocontrol, forcing the aryl group to the C5 position[9].

-

Thiation (Intermediate Formation) :

-

Dissolve 10 mmol of 3-arylpropynenitrile in 20 mL of anhydrous DMF.

-

Cool the reaction vessel to 0°C under an inert Argon atmosphere.

-

Slowly add 12 mmol of Sodium Sulfide ( Na2S ) dropwise.

-

Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the alkyne precursor spot (UV active at 254 nm) and the appearance of a highly polar baseline spot confirms the formation of the thiolate intermediate.

-

-

Oxidative Amination and Cyclization :

-

To the reaction mixture, introduce 15 mmol of freshly prepared chloramine ( NH2Cl ) in ether at 0°C.

-

Stir for 4 hours, allowing the solution to gradually reach room temperature. The nitrogen atom acts as a nucleophile attacking the thiolate, followed by oxidative ring closure.

-

-

Quenching and Isolation :

-

Quench the reaction with 30 mL of saturated aqueous NH4Cl .

-

Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .

-

Validation Checkpoint 2: Perform 1H NMR on the crude product. A distinct, sharp singlet between δ 7.0–7.5 ppm corresponds to the C4 proton of the isothiazole ring, confirming successful cyclization and correct regiochemistry.

-

Figure 2: Step-by-step synthetic workflow for 3-amino-5-aryl-1,2-thiazole derivatives.

Protocol B: In Vitro Antioxidant Evaluation (DPPH Assay)

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of the 5-aryl-1,2-thiazole to donate a hydrogen atom or electron, neutralizing the stable DPPH radical.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in absolute methanol. Validation: The solution must exhibit a deep purple color with a peak absorbance at 517 nm ( ≈1.0 OD).

-

Sample Incubation : In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of the synthesized 1,2-thiazole derivative dissolved in methanol at varying concentrations (10, 25, 50, 75, 100 μg/mL ).

-

Controls :

-

Positive Control: Ascorbic acid (known antioxidant).

-

Negative Control (Blank): 100 μL methanol + 100 μL DPPH solution.

-

-

Measurement : Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Data Processing : Calculate the percentage of radical scavenging activity using the formula: [(Ablank−Asample)/Ablank]×100 . Plot against concentration to determine the IC50 value.

Conclusion & Future Perspectives

The 5-aryl-1,2-thiazole scaffold represents a highly tunable, biologically active pharmacophore. By manipulating the electronic and steric properties of the C5-aryl substituent, researchers can direct the molecule's activity toward specific therapeutic targets—ranging from viral polymerases to oncogenic kinases and oxidative stress pathways. Future drug development efforts should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these derivatives, leveraging computational QSAR models to minimize off-target cytotoxicity while maximizing target binding affinity.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsat.org [ijsat.org]

- 8. Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Roadmap for Unveiling the Therapeutic Potential of 5-(4-Methylphenyl)-1,2-thiazole: A Technical Guide for Drug Discovery Professionals

Foreword: From Scaffold to Specificity

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] While the 1,3-thiazole isomer has been extensively studied, the 1,2-thiazole (isothiazole) scaffold remains a comparatively underexplored chemical space brimming with therapeutic promise. This guide focuses on a specific, yet representative member of this class: 5-(4-Methylphenyl)-1,2-thiazole. The absence of extensive public data on this particular molecule presents a unique opportunity for novel discovery. This document, therefore, serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to identify and validate its potential therapeutic targets. We will leverage insights from the broader family of thiazole derivatives to inform our targeted investigation, ensuring a scientifically rigorous and efficient path forward.

The Compound in Focus: Physicochemical & Structural Considerations

Figure 1: Chemical Structure of 5-(4-Methylphenyl)-1,2-thiazole

Caption: Structure of 5-(4-Methylphenyl)-1,2-thiazole.

The structure of 5-(4-Methylphenyl)-1,2-thiazole features a 1,2-thiazole ring linked at the 5-position to a 4-methylphenyl (p-tolyl) group. This arrangement offers several key features relevant to its potential biological activity:

-

Aromaticity and Planarity: The thiazole ring is an aromatic system, which can facilitate π-π stacking interactions with biological targets.[4]

-

Lipophilicity: The presence of the p-tolyl group increases the molecule's lipophilicity, which can influence its membrane permeability and interaction with hydrophobic pockets in proteins.

-

Hydrogen Bonding Potential: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

These structural attributes provide a foundation for hypothesizing its interaction with various biological macromolecules.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the extensive literature on thiazole derivatives, we can extrapolate and prioritize several key therapeutic areas for investigation.[1][2][6][7][8]

Oncology

Thiazole-containing compounds are components of several clinically used anticancer drugs, such as Dasatinib and Dabrafenib.[6][8][9] The proposed mechanisms of action for various thiazole derivatives in cancer are diverse, providing a rich landscape of potential targets.

Potential Targets:

-

Protein Kinases: Many thiazole derivatives are potent kinase inhibitors. The p-tolyl group could potentially occupy the hydrophobic pocket of the ATP-binding site of various kinases.

-

Tubulin: Some thiazoles are known to inhibit tubulin polymerization, a validated anticancer mechanism.[6]

-

Apoptosis Induction Pathways: Thiazole derivatives have been shown to induce apoptosis in cancer cells.[8][10]

Table 1: Prioritized Potential Anticancer Targets and Rationale

| Target Class | Specific Examples | Rationale based on Thiazole Literature |

| Protein Kinases | EGFR, VEGFR, BRAF, Src family kinases | Thiazole is a common scaffold in kinase inhibitors; aryl substituents often confer selectivity.[6] |

| Cell Cycle Regulators | Tubulin, CDKs | Known mechanism for other thiazole-containing compounds.[6][9] |

| Apoptosis Regulators | Bcl-2 family proteins, Caspases | Reports indicate thiazole derivatives can modulate these pathways to induce cell death.[8] |

Infectious Diseases

The thiazole scaffold is present in penicillin and other antimicrobial agents, highlighting its historical and ongoing importance in this field.[2]

Potential Targets:

-

Bacterial Cell Wall Synthesis Enzymes: For example, MurB ligase has been suggested as a target for some thiazole derivatives.[11]

-

Fungal Ergosterol Biosynthesis Enzymes: Such as 14α-lanosterol demethylase.[11]

-

Viral Proteases: Ritonavir, an anti-HIV medication, contains a thiazole ring.[3]

Table 2: Prioritized Potential Antimicrobial Targets and Rationale

| Target Class | Specific Examples | Rationale based on Thiazole Literature |

| Bacterial Enzymes | MurB, DNA gyrase, Topoisomerase IV | Thiazoles have shown broad-spectrum antibacterial activity.[2][11] |

| Fungal Enzymes | 14α-lanosterol demethylase | A validated target for azole antifungals; the thiazole ring is an isostere.[11] |

| Viral Enzymes | Proteases, Polymerases | The thiazole moiety is found in some antiviral drugs.[3] |

Inflammatory Disorders

Anti-inflammatory properties of thiazole derivatives are well-documented.[12]

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.

-

Pro-inflammatory Cytokine Production: Inhibition of signaling pathways leading to the production of TNF-α, IL-6, etc.

Table 3: Prioritized Potential Anti-inflammatory Targets and Rationale

| Target Class | Specific Examples | Rationale based on Thiazole Literature |

| Prostaglandin Synthesis | COX-1, COX-2 | A common mechanism for non-steroidal anti-inflammatory drugs. |

| Cytokine Signaling | NF-κB pathway, MAP kinase pathways | Thiazole derivatives have been shown to modulate these pathways. |

A Phased Approach to Target Identification and Validation

A systematic and tiered approach is crucial for efficiently identifying and validating the therapeutic targets of 5-(4-Methylphenyl)-1,2-thiazole.

Figure 2: Workflow for Target Identification and Validation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. kuey.net [kuey.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis Characterization and Pharmacological Evaluation of Some Novel Trisubstituted Thiazole Derivatives - IJPRS [ijprs.com]

In Silico Modeling of 5-(4-Methylphenyl)-1,2-thiazole: A Senior Application Scientist's Guide to Modern Drug Discovery Workflows

Abstract

The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a representative member, 5-(4-Methylphenyl)-1,2-thiazole. We move beyond a simple recitation of steps to elucidate the scientific rationale behind each computational choice. This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating framework for ligand preparation, target interaction analysis via molecular docking, dynamic stability assessment through molecular dynamics (MD) simulations, and early-stage safety and pharmacokinetic profiling using ADMET predictions. Our objective is to provide a robust, reproducible, and scientifically grounded workflow that leverages modern computational tools to accelerate the drug discovery process.

Introduction: The Rationale for In Silico First

In the contemporary drug discovery landscape, front-loading the development pipeline with computational analysis is no longer a niche strategy but a core driver of efficiency and cost-effectiveness.[3][4] By predicting a compound's behavior before it is synthesized, we can prioritize resources for candidates with the highest probability of success, a concept known as "fail early, fail cheap."[5][6]

The thiazole and isothiazole ring systems are of significant interest due to their presence in a wide array of pharmacologically active agents, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory.[2][7][8][9] Our subject molecule, 5-(4-Methylphenyl)-1,2-thiazole (also known as 5-(p-tolyl)isothiazole), serves as an ideal model for demonstrating a comprehensive in silico evaluation pipeline.

This guide is structured to mirror a logical research progression, beginning with the fundamental characterization of the small molecule and culminating in a multi-faceted analysis of its potential as a therapeutic agent.

The Overall In Silico Workflow

A robust computational analysis follows a structured, multi-step process where the output of one stage serves as the validated input for the next. This ensures that confidence in our predictions builds progressively. The workflow described herein is a proven methodology for moving from a simple chemical structure to actionable biological insights.

Caption: High-level workflow for in silico drug discovery.

Phase 1: Foundational Asset Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. This phase ensures that both our ligand and its prospective biological target are prepared to a high standard.

3.1. Ligand Preparation: From 2D Structure to 3D Reality

The first step is to generate a chemically correct, three-dimensional, and energetically minimized structure of 5-(4-Methylphenyl)-1,2-thiazole.

Protocol 1: Ligand Structure Generation

-

Obtain a 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-(4-Methylphenyl)-1,2-thiazole is CC1=CC=C(C=C1)C2=CC=NS2.[10] This is our starting point.

-

Convert to 3D: Use a cheminformatics tool like Open Babel to convert the 1D SMILES string into an initial 3D structure. This process generates a plausible, but not yet optimized, conformation.

-

Protonation State: Determine the appropriate protonation state at a physiological pH (typically 7.4). For this molecule, it is unlikely to be protonated, but for compounds with basic or acidic groups, this is a critical step.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) or a quantum mechanics method. This step relaxes the structure into a low-energy conformation, which is essential for docking.[11]

-

File Format Conversion: Save the final structure in a format required by docking software, such as .pdbqt for AutoDock tools, which includes partial charges and atom type definitions.[12][13]

Causality: An unminimized, high-energy ligand conformation can prevent it from fitting correctly into a protein's binding site, leading to false negative docking results or inaccurate binding affinity predictions.

3.2. Target Identification and Preparation

Given the broad biological activities of thiazole derivatives, we will select a hypothetical yet relevant target for our case study: a bacterial protein. Many thiazole-containing compounds exhibit antibacterial properties.[14][15] We will use the crystal structure of E. coli DNA gyrase B, a well-established antibacterial target, in complex with an inhibitor (PDB ID: 1KZN).

Protocol 2: Receptor Structure Preparation

-

Download Structure: Obtain the protein structure file in PDB format from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (e.g., PDB ID: 1KZN).[13]

-

Clean the PDB File: The raw PDB file contains non-essential information. It is crucial to:

-

Remove Water Molecules: Crystallographic waters are often not critical for initial docking and can interfere with the process.[13]

-

Remove Co-crystallized Ligands/Ions: Remove the original ligand and any non-essential ions to create an empty binding site (apo form).

-

Handle Missing Atoms/Residues: Check for and repair any missing heavy atoms in the protein side chains using tools like PyMOL or Chimera.

-

-

Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Add them according to standard geometries and ionization states at physiological pH.

-

Assign Partial Charges: Assign partial charges to all protein atoms.

-

File Format Conversion: Save the cleaned, prepared receptor as a .pdbqt file for use with AutoDock Vina.[16]

Causality: Failing to properly clean the receptor can lead to steric clashes or incorrect electrostatic calculations during docking. Forgetting to add hydrogens will result in an incomplete representation of the binding site's hydrogen-bonding potential.

Phase 2: Predicting the Interaction

With prepared assets, we can now predict how our ligand might bind to the target protein. Molecular docking is the primary technique for this, predicting both the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[17]

Caption: Conceptual overview of the molecular docking process.

4.1. Molecular Docking Protocol

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.[16]

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a 3D grid box that encompasses the known active site of the protein (where the original ligand was bound).[12][18] The size of the box is a critical parameter; it should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).

-

Run AutoGrid and AutoDock: First, a pre-calculation step generates grid maps for various atom types. Then, the main docking simulation is run.[12][18] This process will sample many possible conformations and orientations of the ligand within the binding site.

-

Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower energy values indicate a more favorable predicted interaction.[13]

-

Visualize and Select Poses: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the top-ranked poses.[16] Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. The most plausible pose is not always the top-ranked one; chemical intuition and analysis of interactions are paramount.

Trustworthiness: The self-validating step here is to re-dock the original co-crystallized ligand (if available) into the prepared receptor. A successful docking run should reproduce the original crystallographic pose with a low Root Mean Square Deviation (RMSD), giving confidence in the docking protocol.

Phase 3: Dynamic Validation and Pharmacokinetic Profiling